molecular formula C12H7Cl2NO2 B6392404 2-(3,4-Dichlorophenyl)nicotinic acid, 95% CAS No. 1261945-25-8

2-(3,4-Dichlorophenyl)nicotinic acid, 95%

Cat. No. B6392404
CAS RN: 1261945-25-8
M. Wt: 268.09 g/mol
InChI Key: KQJAGOONFBKBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)nicotinic acid (DCPA) is a synthetic compound commonly used in research laboratories. It is a colorless, crystalline solid with a melting point of about 128°C. DCPA is used in various scientific and industrial applications, such as in the synthesis of pharmaceuticals, and as a reagent in organic chemistry. DCPA is also used in the laboratory for its ability to bind to proteins, and in particular, for its ability to inhibit enzymes.

Mechanism of Action

2-(3,4-Dichlorophenyl)nicotinic acid, 95% binds to the active site of enzymes, preventing them from binding to their substrates and thus inhibiting their activity. This binding is reversible, meaning that the enzyme can be reactivated when the 2-(3,4-Dichlorophenyl)nicotinic acid, 95% is removed.
Biochemical and Physiological Effects
2-(3,4-Dichlorophenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 2-(3,4-Dichlorophenyl)nicotinic acid, 95% has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids and amino acids, and to inhibit the activity of enzymes involved in the synthesis of cholesterol.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3,4-Dichlorophenyl)nicotinic acid, 95% in laboratory experiments is its ability to inhibit enzymes. This allows researchers to study the effects of drugs and environmental pollutants on enzyme activity. Additionally, 2-(3,4-Dichlorophenyl)nicotinic acid, 95% is relatively inexpensive and easy to obtain. However, 2-(3,4-Dichlorophenyl)nicotinic acid, 95% is not very soluble in water, which can limit its use in some experiments.

Future Directions

In the future, 2-(3,4-Dichlorophenyl)nicotinic acid, 95% could be used to study the role of enzymes in disease states, such as cancer and diabetes. Additionally, 2-(3,4-Dichlorophenyl)nicotinic acid, 95% could be used to study the effects of environmental pollutants on the activity of enzymes. Another potential application of 2-(3,4-Dichlorophenyl)nicotinic acid, 95% is in the development of new drugs and drug delivery systems. Finally, 2-(3,4-Dichlorophenyl)nicotinic acid, 95% could be used to study the effects of drugs on the activity of enzymes in different tissues and organs.

Synthesis Methods

2-(3,4-Dichlorophenyl)nicotinic acid, 95% can be synthesized through a variety of methods. The most common method is to react 3,4-dichlorophenol with sodium cyanide in an aqueous solution. This reaction produces a white solid, which is then filtered, washed, and dried to obtain the desired 2-(3,4-Dichlorophenyl)nicotinic acid, 95%. Other methods of synthesis include the reaction of 3,4-dichlorophenol with sodium borohydride, and the reaction of 3,4-dichlorophenol with sodium hydroxide in an aqueous solution.

Scientific Research Applications

2-(3,4-Dichlorophenyl)nicotinic acid, 95% is widely used in scientific research, as it can be used to inhibit enzymes. In particular, it has been used to study the role of enzymes in the regulation of metabolic pathways, as well as to study the effects of drugs on the activity of enzymes. Additionally, 2-(3,4-Dichlorophenyl)nicotinic acid, 95% has been used to study the effects of environmental pollutants on enzymes.

properties

IUPAC Name

2-(3,4-dichlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-9-4-3-7(6-10(9)14)11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJAGOONFBKBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688023
Record name 2-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261945-25-8
Record name 2-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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